2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride

GABA aminotransferase mechanism-based inactivator stereochemistry-activity relationship

2-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride (CAS 1216758-11-0) is a chiral, non-proteinogenic cyclic β-amino acid derivative supplied as the hydrochloride salt of the (1S,2R)-cis enantiomer. It belongs to the class of conformationally restricted vigabatrin analogues and functions as a mechanism-based, irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT).

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 1216758-11-0
Cat. No. B6274149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride
CAS1216758-11-0
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1CC(C(C=C1)N)C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H
InChIKeyUQGIRSZIKGUXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminocyclohex-3-ene-1-carboxylic Acid Hydrochloride (CAS 1216758-11-0): Structural Identity and Core Pharmacophore Profile for Procurement Decisions


2-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride (CAS 1216758-11-0) is a chiral, non-proteinogenic cyclic β-amino acid derivative supplied as the hydrochloride salt of the (1S,2R)-cis enantiomer . It belongs to the class of conformationally restricted vigabatrin analogues and functions as a mechanism-based, irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) [1]. The compound features a cyclohexene ring that constrains the amino and carboxyl groups in a cis orientation, with the hydrochloride salt form enhancing aqueous solubility relative to the free base . Its molecular formula is C₇H₁₂ClNO₂ (MW 177.63) and it is commercially available at ≥95% purity .

Why Generic Substitution of 2-Aminocyclohex-3-ene-1-carboxylic Acid Hydrochloride (CAS 1216758-11-0) Fails: Stereochemical and Mechanistic Non-Interchangeability


Substitution of this compound with its trans diastereomer, the regioisomeric cis-3-amino analogue, or the corresponding cyclopentene congener is scientifically invalid because each exhibits a fundamentally different inhibition mechanism at GABA-AT [1]. The cis-(1S,2R) configuration is essential for time-dependent irreversible inactivation; the trans isomer is merely a competitive reversible inhibitor (Ki = 125 μM), and the cyclopentene analogue completely lacks inactivation capability [1]. Furthermore, in β-peptide foldamer applications, the cis-ACHEC residue uniquely stabilizes the H10/12 helical fold at tetrameric chain length, a property not replicated by saturated cyclohexane analogues, which exhibit conformational polymorphism [2]. The hydrochloride salt form also provides aqueous solubility advantages that the free base cannot match, directly impacting experimental reproducibility in biochemical assay systems .

Quantitative Differentiation Evidence for 2-Aminocyclohex-3-ene-1-carboxylic Acid Hydrochloride (CAS 1216758-11-0) Against Closest Analogs and Alternatives


Irreversible Inactivation vs. Competitive Reversible Inhibition: Cis vs. Trans Diastereomer GABA-AT Mechanism Comparison

The cis-2-aminocyclohex-3-ene-1-carboxylic acid (compound 5, racemic cis) acts as a time- and concentration-dependent irreversible inactivator of GABA-AT, with kinact = 0.03 min⁻¹, KI = 13.0 mM, and kinact/KI = 0.0024 min⁻¹ mM⁻¹ [1]. In direct contrast, the trans-2-aminocyclohex-3-ene-1-carboxylic acid (compound 6) shows no time-dependent inhibition whatsoever and functions only as a competitive reversible inhibitor with Ki = 125 μM [1]. Gel filtration of the enzyme after incubation with compound 5 showed no return of enzyme activity, confirming irreversible covalent modification, whereas the trans isomer's inhibition is fully reversed upon dilution or substrate competition [1]. Substrate (GABA) protection experiments confirmed that inactivation by compound 5 is active-site-directed [1].

GABA aminotransferase mechanism-based inactivator stereochemistry-activity relationship

Cyclohexene vs. Cyclopentene Scaffold: Ring Expansion Enables GABA-AT Inactivation That Is Absent in the Five-Membered Ring Analog

The cyclohexene analogue (compound 5) achieves irreversible inactivation of GABA-AT with kinact/KI = 0.0024 min⁻¹ mM⁻¹, whereas the corresponding cyclopentene analogue 4-amino-2-cyclopentene-1-carboxylic acid (compound 2) produces no time-dependent inhibition and fails to inactivate the enzyme at all [1]. The earlier study by Qiu et al. (1999) established that none of the cyclopentene GABA analogues function as inactivators; they are exclusively competitive inhibitors or substrates [2]. The single methylene expansion from cyclopentene to cyclohexene provides sufficient conformational flexibility to permit the tautomerization and rearrangement necessary for the enamine inactivation pathway, while the more rigid cyclopentene scaffold prohibits this chemistry entirely [1].

scaffold engineering ring-size effect mechanism-based enzyme inactivation

Dual Inactivation Mechanism vs. Single Pathway: Compound 5 Permits Both Michael Addition and Enamine Pathways Unlike Regioisomer Compound 3

Compound 5 (cis-2-aminocyclohex-3-ene-1-carboxylic acid) inactivates GABA-AT through both the Michael addition pathway (producing PMP) and the enamine pathway, as demonstrated by HPLC separation of coenzyme-derived products showing tritiated PLP, PMP, and multiple modified coenzyme adducts at TR ≈ 35 min [1]. In contrast, the regioisomer compound 3 (cis-3-aminocyclohex-4-ene-1-carboxylic acid), despite also being an irreversible inactivator (kinact = 0.01 min⁻¹, KI = 2.3 mM, kinact/KI = 0.0042 min⁻¹ mM⁻¹), generates only a single modified coenzyme peak at TR = 34 min, indicating exclusive operation through the enamine pathway [1]. Molecular modeling confirmed that compound 5 can bind in two distinct conformations—one that permits Michael addition (conformer B) and one that does not (conformer A)—while compound 3's binding orientation prohibits Michael addition entirely due to the positioning of its vinyl group relative to Lys-329 [1].

inactivation mechanism multiplicity PLP-dependent enzymes covalent adduct characterization

Foldamer Helix Stabilization: cis-ACHEC Enables Stable H10/12 Helix at Tetrameric Length, Differentiating from Saturated Analog cis-ACHC

cis-2-Aminocyclohex-3-ene carboxylic acid (cis-ACHEC) residues promote stable H10/12 helix formation with an alternating backbone configuration even at the tetrameric chain length, as confirmed by NMR, ECD, and molecular modeling [1]. Critically, this represents the first observation of a stable H10/12 helix with tetrameric chain-length in this scaffold class [1]. In comparison, the saturated analogue cis-ACHC (cis-2-aminocyclohexanecarboxylic acid) exhibits conformational polymorphism at the hexamer level, where chemical exchange occurs between the major left-handed H10/12 helix and a minor folded conformation, indicating reduced conformational stability relative to the unsaturated cis-ACHEC system [2]. Furthermore, core replacement with (1R,2S)-ACHC in protein-sized foldameric β-sandwich models was found to be unique among β-amino acid building blocks in simultaneously maintaining interstrand hydrogen-bonding and fitting sterically into the hydrophobic interior [3].

β-peptide foldamers H10/12 helix conformational constraint peptidomimetic design

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantages Over Free Base for Biochemical Assay Compatibility

The hydrochloride salt of 2-aminocyclohex-3-ene-1-carboxylic acid (CAS 1216758-11-0) exhibits enhanced aqueous solubility compared to the free base form (CAS 131897-38-6), a property consistently documented across multiple vendor technical datasheets . The free base has a molecular weight of 141.17 g/mol with limited aqueous solubility, whereas the hydrochloride salt (MW 177.63 g/mol) is described as soluble in water and DMSO, making it directly suitable for aqueous biochemical assay systems without additional solubilization steps . The hydrochloride salt also demonstrates a defined melting point range of 192-209 °C, providing a quality control handle that the free base may not offer with equivalent precision . Additionally, the compound is classified under CLP criteria with hazard statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), and H335 (STOT SE 3), providing regulatory clarity for laboratory handling [1].

salt form selection aqueous solubility biochemical assay compatibility formulation

Enantiomeric Specificity: (1S,2R) Configuration Defines Biological Activity, Distinct from (1R,2S) Enantiomer in Ornithine Aminotransferase Binding

The (1S,2R) enantiomer hydrochloride (CAS 1216758-11-0 or 132487-40-2) is specifically associated with GABA-AT inactivation activity, while BindingDB data indicate that the compound also exhibits measurable binding to human ornithine aminotransferase (hOAT) with a Ki of 250,000 nM (250 μM), compared to a Ki of 26,000 nM (26 μM) for pig brain GABA-AT [1]. This 9.6-fold selectivity window for GABA-AT over hOAT, while modest, is stereochemically dependent [1]. The enantiomeric (1R,2S) form (CAS 131783-54-5 or 142035-00-5) is documented as a distinct chemical entity with potentially divergent target binding profiles . The Silverman group has further demonstrated that cyclohexene scaffold modifications (e.g., fluorine substitution) can dramatically shift selectivity between GABA-AT and hOAT, with certain fluorinated analogues achieving selective hOAT inactivation, confirming that the core (1S,2R) scaffold is a critical starting point for selectivity engineering [2].

enantioselectivity ornithine aminotransferase chiral discrimination target selectivity

Optimal Research and Industrial Application Scenarios for 2-Aminocyclohex-3-ene-1-carboxylic Acid Hydrochloride (CAS 1216758-11-0)


Mechanism-Based Enzyme Inactivator Design: GABA-AT Covalent Inhibitor Development Programs

This compound serves as a validated starting scaffold for designing irreversible, covalent GABA-AT inactivators. Its demonstrated time- and concentration-dependent inactivation (kinact = 0.03 min⁻¹, KI = 13.0 mM) with active-site-directed covalent modification confirmed by gel filtration and substrate protection experiments makes it a reference compound for establishing structure-activity relationships in mechanism-based inhibitor programs targeting PLP-dependent enzymes [1]. The dual inactivation mechanism (Michael addition + enamine pathway) further distinguishes it from regioisomeric alternatives that operate through only a single pathway [1].

β-Peptide Foldamer Engineering: Helical Secondary Structure Nucleation at Short Oligomer Lengths

cis-ACHEC (derived from the free base of this hydrochloride salt) is a privileged building block for constructing H10/12 helical β-peptide foldamers. It uniquely achieves stable helix formation at the tetrameric level—the shortest chain length reported for this helix class [2]. This property enables the design of compact, synthetically accessible foldamer scaffolds for applications in protein-protein interaction inhibition, antimicrobial peptide mimetics, and biomaterials where helical conformational stability is critical [2][3].

Stereochemical Probe in GABAergic Neuropharmacology Research

The defined (1S,2R) configuration of this compound, coupled with its established irreversible GABA-AT inactivation mechanism, positions it as a stereochemical probe for dissecting GABAergic neurotransmission pathways. The compound's moderate selectivity (~9.6-fold) for GABA-AT over human ornithine aminotransferase provides a baseline for developing more selective chemical tools, while its classified hazard profile (H315, H319, H335) ensures appropriate laboratory risk management [4][5].

Chiral Building Block for Asymmetric Synthesis and Peptidomimetic Chemistry

As a chiral, cyclic β-amino acid hydrochloride with a reactive alkene functionality in the cyclohexene ring, this compound serves as a versatile intermediate for asymmetric synthesis. The alkene permits further functionalization (e.g., epoxidation, dihydroxylation, hydroboration), while the cis-relationship of amino and carboxyl groups imposes conformational constraints valuable for peptidomimetic design. The hydrochloride salt form ensures direct compatibility with standard peptide coupling conditions without requiring pre-activation or solubility optimization .

Quote Request

Request a Quote for 2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.